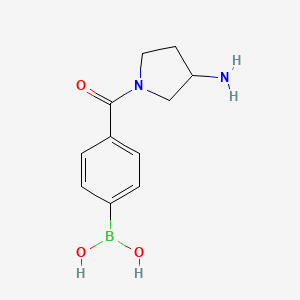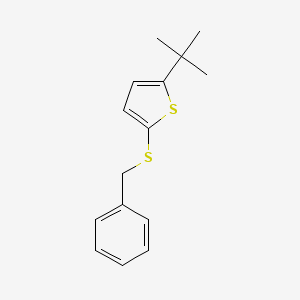
2-(tert-Butyl)-4-methylphenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD24141129 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD24141129 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of reactions such as condensation, cyclization, and functional group modifications. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD24141129 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD24141129 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: MFCD24141129 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD24141129 often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent side reactions. Substitution reactions often need catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
MFCD24141129 has a broad range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, aiding in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research into MFCD24141129 explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which MFCD24141129 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic potential.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
(2-tert-butyl-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-10(15-11(13)14)9(7-8)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
IKPHRXGJRPJWJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)




![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)

![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)



